2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride

CAS No.: 72637-22-0

Cat. No.: VC1574958

Molecular Formula: C19H24ClNO

Molecular Weight: 317.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72637-22-0 |

|---|---|

| Molecular Formula | C19H24ClNO |

| Molecular Weight | 317.9 g/mol |

| IUPAC Name | 2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H |

| Standard InChI Key | UFGYYQGRGRHAJE-UHFFFAOYSA-N |

| SMILES | CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |

| Canonical SMILES | CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |

Introduction

Chemical Structure and Properties

Molecular Composition

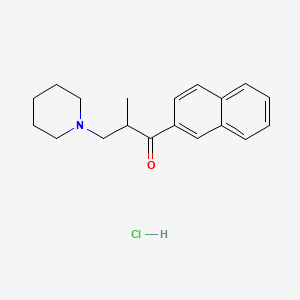

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride has the molecular formula C₁₉H₂₄ClNO, consisting of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific configuration. The molecular weight of this compound is 317.9 g/mol, placing it in a typical range for small-molecule pharmaceutical research compounds. The compound's IUPAC name is 2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one;hydrochloride, which precisely describes its structural components and their arrangement.

Physical Characteristics

The compound exists as a hydrochloride salt, which generally enhances its stability and solubility compared to the free base form. This salt formation is particularly important for research applications as it facilitates handling, storage, and experimental procedures. While the search results don't provide specific details on physical appearance, solubility, or melting point, compounds of this class typically exist as crystalline solids with varying degrees of solubility in organic solvents and limited water solubility. The hydrochloride salt formation typically improves water solubility compared to the free base.

Structural Features

The molecular structure of 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride can be represented by several chemical identifiers that provide insights into its structural arrangement:

-

Standard InChI: InChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H

-

Standard InChIKey: UFGYYQGRGRHAJE-UHFFFAOYSA-N

-

SMILES Notation: CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl

The compound features a naphthalene ring system (two fused aromatic rings) connected to a carbonyl group (C=O). The carbonyl carbon is bonded to a carbon chain containing a methyl branch and terminating with a piperidine ring. The piperidine is a six-membered heterocyclic ring containing one nitrogen atom. This structural arrangement contributes to the compound's biological activity and receptor binding properties.

Synthesis Methodologies

Common Synthetic Routes

Pharmacological Applications

Receptor Interactions

According to the search results, receptor binding studies indicate that compounds with similar structures to 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride often exhibit varied effects based on their substituents and stereochemistry. These structure-activity relationships are crucial for understanding how small modifications to the molecular structure can significantly impact pharmacological properties. The piperidine portion of the molecule likely contributes to specific receptor binding, potentially with neurotransmitter receptors or transporters involved in CNS functions.

Research Applications in CNS Disorders

The compound is primarily used as a lead compound in drug discovery efforts targeting central nervous system disorders. This application highlights its potential relevance in developing therapeutic agents for conditions such as neurodegenerative diseases, mood disorders, or cognitive impairments. As a research tool, the compound allows scientists to explore structure-activity relationships and develop more potent and selective drug candidates for CNS applications. Its structure provides a valuable template that can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationships

Structure-Based Analysis

The pharmacological activity of 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride is influenced by its structural components. The naphthalene ring system likely contributes to receptor binding through aromatic interactions, while the piperidine moiety may facilitate interactions with specific receptor binding sites. The methyl group and the propan-1-one linker between these major structural components provide spatial orientation that influences receptor binding affinity and selectivity. Understanding these structure-activity relationships is essential for rational drug design efforts aimed at developing improved therapeutic agents.

Data Characterization

Comprehensive Data Table

The following table summarizes the essential characteristics and identifiers of 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride:

| Parameter | Value |

|---|---|

| CAS Number | 72637-22-0 |

| Product Name | 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride |

| Molecular Formula | C₁₉H₂₄ClNO |

| Molecular Weight | 317.9 g/mol |

| IUPAC Name | 2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H |

| Standard InChIKey | UFGYYQGRGRHAJE-UHFFFAOYSA-N |

| SMILES | CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |

| Synonyms | 2-methyl-3-piperidino-beta-propionaphthone, KZ 111, KZ-111 |

| PubChem Compound ID | 175091 |

This comprehensive data compilation provides essential reference information for researchers working with this compound.

Research Significance

As a lead compound in drug discovery efforts, 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride serves as a valuable template for medicinal chemists. Its structural features can be systematically modified to create analogues with potentially improved therapeutic properties. The compound's significance extends beyond its direct pharmacological applications to its role as a chemical probe for understanding receptor-ligand interactions and structure-activity relationships. This understanding contributes to the broader field of rational drug design for CNS disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume